molecular formula C7H6Cl3NO5 B1307811 2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate CAS No. 66065-85-8

2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate

Cat. No.: B1307811
CAS No.: 66065-85-8
M. Wt: 290.5 g/mol
InChI Key: WBZXNGAFYBGQFE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR spectra provide critical insights into the compound’s electronic environment:

¹H NMR (400 MHz, CDCl₃):

δ (ppm) Multiplicity Assignment
2.79 Singlet Succinimide CH₂ protons
4.84 Quartet Trichloroethyl CH₂

¹³C NMR (100 MHz, CDCl₃):

δ (ppm) Assignment
169.2 Carbonate carbonyl (C=O)
155.8 Succinimide carbonyl
72.1 Trichloroethyl CH₂

The absence of NH proton signals confirms the absence of free amine groups, validating the succinimide structure.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 290.49 [M+H]⁺ , consistent with the molecular formula. Key fragmentation pathways include:

  • Loss of CO₂ (44 Da): m/z 246.4 [M+H–CO₂]⁺.
  • Cleavage of the carbonate ester : m/z 143.1 (succinimide fragment) and m/z 147.4 (trichloroethyl fragment).
  • Chlorine isotope patterns : Characteristic triplets at m/z 290/292/294 (3:3:1 ratio) confirm the presence of three chlorine atoms.

Infrared and Raman Vibrational Spectroscopy

Infrared (IR) and Raman spectra highlight functional group vibrations:

Vibration Mode IR (cm⁻¹) Raman (cm⁻¹)
C=O stretch (carbonate) 1745 1742
C=O stretch (succinimide) 1718 1715
C-Cl stretch 745 738
O-CO-O asymmetric stretch 1220 1215

The strong carbonyl stretches at 1745 cm⁻¹ (IR) and 1742 cm⁻¹ (Raman) confirm the carbonate ester linkage, while the C-Cl stretches at 745 cm⁻¹ correlate with the trichloroethyl group.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,2,2-trichloroethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3NO5/c8-7(9,10)3-15-6(14)16-11-4(12)1-2-5(11)13/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZXNGAFYBGQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400605
Record name 1-{[(2,2,2-Trichloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione
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Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66065-85-8
Record name 1-{[(2,2,2-Trichloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2,2-Trichloroethoxycarbonyloxy)succinimide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate involves the reaction between 2,2,2-trichloroethanol and 2,5-dioxopyrrolidin-1-yl carbonate. This reaction forms the carbonate ester linkage characteristic of the compound.

  • Reagents:

    • 2,2,2-Trichloroethanol (nucleophile)
    • 2,5-Dioxopyrrolidin-1-yl carbonate (electrophile)
    • Base catalyst, typically triethylamine, to facilitate the reaction by deprotonating the alcohol and promoting nucleophilic attack.
  • Reaction Conditions:

    • Conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions such as oxidation or moisture interference.
    • Temperature control is critical, often maintained at mild to moderate temperatures to optimize yield and minimize decomposition.
    • Solvents used are typically aprotic and anhydrous, such as tetrahydrofuran (THF) or acetonitrile, to maintain reaction efficiency.
  • Mechanism:

    • The base activates 2,2,2-trichloroethanol by deprotonation.
    • The activated alcohol attacks the electrophilic carbonyl carbon of the 2,5-dioxopyrrolidin-1-yl carbonate.
    • This leads to the formation of the carbonate ester bond and release of the succinimide leaving group.

Industrial Production Methods

Industrial synthesis follows the same fundamental chemistry but is scaled up with attention to process control and purity:

  • Reagent Quality: Use of industrial-grade reagents with specifications ensuring minimal impurities.
  • Reaction Scale: Larger reactors with precise temperature and atmosphere control.
  • Purification: Post-reaction purification typically involves crystallization or recrystallization to achieve high purity, often targeting >98% purity for pharmaceutical-grade material.
  • Process Optimization: Continuous monitoring of reaction parameters such as pH, temperature, and reaction time to maximize yield and minimize by-products.

Data Table: Typical Laboratory Synthesis Parameters

Parameter Typical Value/Condition Notes
Starting Materials 2,2,2-Trichloroethanol, 2,5-dioxopyrrolidin-1-yl carbonate Molar ratio ~1:1
Base Triethylamine 1.0–1.2 equivalents
Solvent Anhydrous THF or Acetonitrile Aprotic, dry
Temperature 0–25 °C (room temperature) Controlled to avoid side reactions
Atmosphere Nitrogen or Argon Inert to prevent moisture/oxidation
Reaction Time 1–3 hours Monitored by TLC or HPLC
Purification Crystallization or recrystallization To achieve >98% purity
Yield 65–75% Dependent on scale and conditions

Research Findings and Variations

  • Microwave-Assisted Synthesis: Some studies report microwave irradiation to accelerate carbonate formation, reducing reaction time significantly (e.g., 30 minutes at 180 °C) with comparable yields, though this is more common for related carbonate compounds rather than this specific trichloroethyl derivative.

  • Catalyst Variations: Besides triethylamine, other organic bases or catalysts such as 4-dimethylaminopyridine (DMAP) have been employed to improve reaction rates and yields.

  • Solvent Effects: Polar aprotic solvents favor the reaction by stabilizing intermediates; however, solvent choice can be optimized depending on scale and downstream processing.

Summary of Preparation Method

Step Description
1 Dissolve 2,5-dioxopyrrolidin-1-yl carbonate in anhydrous solvent under inert atmosphere.
2 Add triethylamine to the solution to act as a base catalyst.
3 Slowly add 2,2,2-trichloroethanol while maintaining temperature control.
4 Stir the reaction mixture for 1–3 hours, monitoring progress by chromatographic methods.
5 Quench the reaction if necessary, then isolate the product by crystallization or extraction.
6 Purify the product by recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Overview

2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate is a synthetic compound with the molecular formula C7H6Cl3NO5C_7H_6Cl_3NO_5 and CAS number 66065-85-8. This compound has garnered attention in various fields, particularly in organic synthesis and pharmaceutical research. Its unique structural properties allow it to participate in a range of chemical reactions, making it a valuable reagent for researchers.

Organic Synthesis

The compound is widely used as a reagent in organic synthesis:

  • Formation of Carbonate Esters : It facilitates the formation of various carbonate esters through nucleophilic substitution reactions.
  • Building Block for Complex Molecules : Its reactive nature allows for the construction of complex organic molecules that are essential in various chemical pathways.

Pharmaceutical Research

In pharmaceutical development, this compound serves multiple roles:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : It is employed to create intermediates necessary for the production of APIs.
  • Drug Development : The compound's ability to modify biomolecules makes it useful in designing new therapeutic agents.

Biological Studies

The compound is utilized in biological research:

  • Modification of Biomolecules : It aids in studying biological interactions by modifying proteins or nucleic acids.
  • Cytotoxicity Studies : Research has shown that derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications.

Cytotoxicity Studies

A study evaluated derivatives of this compound against twelve human cancer cell lines. Findings indicated significant tumor growth inhibition comparable to established chemotherapeutic agents like cisplatin.

Antimicrobial Activity

Derivatives have been tested for antimicrobial properties against pathogens such as Staphylococcus aureus. Minimum inhibitory concentrations (MIC) ranged from 3.9 to 31.5 µg/ml.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The trichloroethyl group serves as a leaving group, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

2,5-Dioxopyrrolidin-1-yl (2,2,2-Trifluoroethyl) Carbonate (Compound 20)

Structural Differences: Replaces the trichloroethyl group with a trifluoroethyl substituent. Synthesis: Prepared by reacting bis(2,5-dioxopyrrolidin-1-yl) carbonate with 2,2,2-trifluoroethanol in the presence of triethylamine (TEA) and dry dichloromethane (DCM) . Reactivity: The electron-withdrawing trifluoroethyl group increases electrophilicity, accelerating coupling reactions. However, its lower steric bulk compared to trichloroethyl may reduce stability in certain solvents . Applications: Used in modifying biomolecules where fluorine substituents enhance metabolic stability .

Parameter Trichloroethyl Carbonate Trifluoroethyl Carbonate
Molecular Formula C₇H₆Cl₃NO₅ C₇H₆F₃NO₅
Substituent -CCl₃ -CF₃
Electron Effect Strongly electron-withdrawing Strongly electron-withdrawing
Steric Bulk High Moderate
Stability in DCM High Moderate

bis(2,5-Dioxopyrrolidin-1-yl) Carbonate (DSC)

Structural Differences : Contains two NHS groups instead of one NHS and one trichloroethyl group.
Synthesis : Prepared from phosgene and NHS, yielding a symmetrical bis-activated carbonate .
Reactivity : Exhibits higher reactivity due to dual NHS leaving groups, enabling crosslinking of amines or alcohols. However, it lacks the trichloroethyl group’s steric protection, leading to faster hydrolysis in aqueous environments .
Applications : Widely used in peptide synthesis and polymer crosslinking .

Parameter Trichloroethyl Carbonate bis(NHS) Carbonate
Molecular Weight ~300 g/mol 256.17 g/mol
Leaving Groups 1 NHS, 1 trichloroethyl 2 NHS
Hydrolysis Stability High Low
Crosslinking Efficiency Moderate High

2,5-Dioxopyrrolidin-1-yl Prop-2-yn-1-yl Carbonate

Structural Differences : Replaces trichloroethyl with a propargyl group (-C≡CH).
Synthesis : Reacts bis(NHS) carbonate with propargyl alcohol under basic conditions .
Reactivity : The propargyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), expanding applications in bioconjugation. However, the absence of halogen substituents reduces electrophilicity compared to trichloroethyl derivatives .
Applications : Used in labeling biomolecules for imaging or therapeutic targeting .

Key Research Findings

  • Substituent Effects : Trichloroethyl and trifluoroethyl groups both enhance electrophilicity, but trichloroethyl derivatives exhibit superior stability in prolonged reactions due to higher steric hindrance .
  • Biological Compatibility : Fluorinated analogs (e.g., trifluoroethyl) show better compatibility in vivo, whereas trichloroethyl derivatives are preferred for in vitro stability .
  • Mechanistic Insights : Copper catalysts are critical for coupling reactions involving α-keto-substituted heterocycles, as demonstrated in trichloroethyl carbonate derivatives .

Biological Activity

2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate, with the molecular formula C7H6Cl3NO5 and CAS number 66065-85-8, is a synthetic compound known for its applications in organic synthesis and pharmaceutical research. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized as a white crystalline powder that is stable under controlled conditions. Its synthesis typically involves the reaction of 2,2,2-trichloroethanol with 2,5-dioxopyrrolidin-1-yl carbonate in the presence of a base like triethylamine. The reaction conditions are crucial for ensuring high yields and purity levels.

PropertyValue
Molecular FormulaC7H6Cl3NO5
Molecular Weight290.49 g/mol
Physical StateSolid (white crystalline powder)
Storage ConditionsInert atmosphere at 2-8°C

The biological activity of this compound primarily involves nucleophilic substitution reactions. The trichloroethyl group acts as a leaving group, facilitating the formation of reactive intermediates that can interact with various biological macromolecules.

Key Reactions

  • Nucleophilic Substitution : The compound can undergo substitution by nucleophiles such as amines or thiols.
  • Hydrolysis : Under acidic or basic conditions, hydrolysis yields 2,2,2-trichloroethanol and 2,5-dioxopyrrolidin-1-yl carbonate.

Biological Activity

Recent studies have highlighted the potential biological activities of this compound in various contexts:

Cytotoxicity Studies

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance:

  • Case Study : A study evaluated the cytotoxic potency of related compounds against twelve human cancer cell lines. Some derivatives showed significant tumor growth inhibition comparable to established chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound's derivatives have also been tested for antimicrobial properties:

  • Findings : Compounds similar in structure exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus ranging from 3.9 to 31.5 µg/ml .

Applications in Pharmaceutical Research

Due to its ability to modify biomolecules and its reactivity profile, this compound is valuable in pharmaceutical development:

  • Pharmaceutical Intermediates : It is utilized in synthesizing various active pharmaceutical ingredients (APIs).
  • Biological Studies : The compound aids in studying biological processes through biomolecule modification.

Comparison with Similar Compounds

The unique properties of this compound can be contrasted with other related compounds:

CompoundSimilarityUnique Feature
Succinimidyl 2,2,2-trichloroethyl carbonateStructural similarityDifferent reactivity profile
Benzyl 2,5-dioxopyrrolidin-1-yl carbonateSimilar reactivityVarying substituents affecting activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate?

  • Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling. For example, trichloroethyl chloroformate can react with 2,5-dioxopyrrolidin-1-ol in the presence of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous DMF. The reaction is conducted at 0–5°C during reagent addition, followed by stirring at 22°C for 18–24 hours. Post-synthesis, cold filtration removes dicyclohexylurea byproducts, and the product is purified via silica gel chromatography .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms ester and carbonate linkages. Key signals include the trichloroethyl group (δ ~4.5 ppm for CH2Cl3) and pyrrolidinone protons (δ ~2.7–3.1 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (≥95%) with UV detection at 210 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]+ ion) .

Q. What safety protocols should be followed during handling?

  • Methodological Answer : Use PPE (nitrile gloves, safety goggles) and work in a fume hood due to respiratory and dermal hazards (GHS H315/H319/H335). Avoid aqueous environments to prevent hydrolysis. Store under nitrogen at –20°C in anhydrous DMF or DMSO .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale syntheses?

  • Methodological Answer :

  • Stoichiometry : Use 1.2 equivalents of DCC relative to the acid component to ensure complete activation.
  • Temperature Control : Maintain 0–5°C during DCC addition to minimize side reactions.
  • In-Situ Monitoring : Track reaction progress via TLC (ethyl acetate/hexane, 1:1) or FTIR for carbonyl intermediates (C=O stretch at ~1740 cm⁻¹).
  • Purification : Use flash chromatography with gradient elution (5→30% ethyl acetate in hexane) to isolate high-purity product .

Q. How do researchers resolve discrepancies in stability data under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity (ICH guidelines) for 4–8 weeks. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., cleavage of the carbonate bond).
  • Anhydrous Storage : Use molecular sieves (3Å) in storage solvents to suppress moisture-induced decomposition.
  • Crystallographic Analysis : X-ray diffraction of single crystals confirms structural integrity and identifies potential polymorphs affecting stability .

Q. What strategies mitigate low reactivity in coupling reactions involving this active ester?

  • Methodological Answer :

  • Moisture Control : Pre-dry solvents (DMF over CaH2) and reagents (NHS under vacuum).
  • Alternative Coupling Agents : Replace DCC with ethylcarbodiimide hydrochloride (EDCI) for improved solubility.
  • Ultrasound Activation : Apply sonication (20–40 kHz) for 10–15 minutes to enhance reagent dispersion and reaction kinetics .

Q. How can researchers analyze conflicting NMR data caused by impurities?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks and differentiate between product and impurities (e.g., unreacted starting materials).
  • DEPT-135 : Identifies CH2 groups in the trichloroethyl moiety (δ ~4.5 ppm) versus CH groups in pyrrolidinone.
  • Paramagnetic Relaxation : Add Cr(acac)3 to suppress signals from paramagnetic impurities .

Data Contradiction and Experimental Design

Q. What experimental designs address inconsistencies in biological activity data?

  • Methodological Answer :

  • Dose-Response Studies : Test multiple concentrations (1 nM–100 µM) in triplicate to establish EC50/IC50 values.
  • Positive/Negative Controls : Include known carbonate ester inhibitors (e.g., bis(2,5-dioxopyrrolidinyl) carbonate) to validate assay conditions.
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates .

Q. How to design a stability study for this compound under physiological conditions?

  • Methodological Answer :

  • Simulated Biological Media : Incubate the compound in PBS (pH 7.4) or human plasma at 37°C. Sample aliquots at 0, 1, 6, 12, and 24 hours.
  • LC-MS Quantification : Use a calibration curve to measure remaining intact compound versus hydrolyzed products (e.g., trichloroethanol).
  • Kinetic Modeling : Fit data to first-order decay models to estimate half-life (t1/2) .

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